2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid 2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 104882-22-6
VCID: VC20751770
InChI: InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(16(20)21)11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)C(=O)O
Molecular Formula: C18H21NO4
Molecular Weight: 315.4 g/mol

2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid

CAS No.: 104882-22-6

Cat. No.: VC20751770

Molecular Formula: C18H21NO4

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid - 104882-22-6

Specification

CAS No. 104882-22-6
Molecular Formula C18H21NO4
Molecular Weight 315.4 g/mol
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoic acid
Standard InChI InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(16(20)21)11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)
Standard InChI Key KHHIGWRTNILXLL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)C(=O)O

Introduction

Chemical Structure and Properties

Structural Characteristics

2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid consists of three main structural components:

  • A carboxylic acid group (propanoic acid backbone)

  • An amino group protected with a tert-butyloxycarbonyl (Boc) moiety

  • A naphthalene ring system attached at the 1-position to the beta carbon

This arrangement creates a molecule with multiple functional groups that can participate in various chemical transformations and interactions with biological targets.

Molecular Information

The compound has defined molecular characteristics that are summarized in the following table:

PropertyValue
Molecular FormulaC18H21NO4
Molecular Weight315.36 g/mol
Stereoisomers(R) and (S) configurations
CAS Number (R-isomer)76932-48-4
CAS Number (S-isomer)55447-00-2

The molecular structure features a chiral center at the alpha carbon, which gives rise to the two enantiomeric forms of the compound .

Stereochemistry

The stereochemistry of 2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid plays a crucial role in its biological activity and applications:

  • The (R)-enantiomer (also known as Boc-D-1-Naphthylalanine) has the D-configuration at the alpha carbon

  • The (S)-enantiomer (also known as Boc-L-1-Naphthylalanine) has the L-configuration at the alpha carbon

This stereochemical difference significantly impacts how these compounds interact with enzymes, receptors, and other biological targets. The specific rotation for the (R)-isomer is reported as 53° (c=2.5 in MeOH) .

Nomenclature and Identification

IUPAC Nomenclature

The formal IUPAC name for the compound is 2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid. For the stereoisomers, the full names include:

  • (R)-2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid for the R-enantiomer

  • (S)-2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid for the S-enantiomer

Common Names and Synonyms

Both stereoisomers have numerous synonyms used in scientific literature and commercial contexts:

For the (R)-isomer (CAS: 76932-48-4):

  • Boc-D-1-Nal-OH

  • BOC-D-ALA(1-NAPH)-OH

  • Boc-D-1-Naphthylalanine

  • BOC-3-(1-NAPHTHYL)-D-ALANINE

  • N-ALPHA-T-BOC-BETA-(1-NAPHTHYL)-D-ALANINE

For the (S)-isomer (CAS: 55447-00-2):

  • Boc-L-Nal-OH

  • BOC-1-NAL-OH

  • BOC-NA(1)-OH

  • BOC-NAL(1)-OH

  • BOC-L-1-NAPHTHYLALANINE

Identification Codes

Various identification codes are used for database referencing and regulatory purposes:

Identification System(R)-isomer Value(S)-isomer Value
CAS Registry Number76932-48-455447-00-2
MDL NumberMFCD00079668MFCD00085377
BRN6180114Not specified in sources

Physical and Chemical Properties

Physical Properties

2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid, in both its stereoisomeric forms, exhibits the following physical properties:

PropertyValueNotes
Physical AppearanceWhite to off-white powderFor both isomers
Melting Point145-148°CLiterature value
Boiling Point454.92°CRough estimate
Density1.2164 g/cm³Rough estimate
Specific Rotation53° (c=2.5 in MeOH)For (R)-isomer
Flash Point263.6°CEstimated value
Refractive Index1.5740Estimated value
Vapor Pressure2.58×10⁻¹¹ mmHg at 25°CEstimated value

These physical properties influence the handling, processing, and application of the compound in laboratory and industrial settings .

Chemical Properties

The key chemical characteristics of 2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid include:

PropertyValueNotes
pKa3.88±0.30Predicted value for carboxylic acid group
SolubilitySoluble in organic solventsIncluding chloroform, dichloromethane, ethyl acetate, DMSO, and acetone
ReactivityCarboxylic acid groupForms esters, amides; participates in peptide bond formation
ReactivityBoc-protected amino groupStable under basic conditions; cleaved under acidic conditions
StabilityTemperature sensitiveRecommended storage at 2-8°C

The compound contains both acidic (carboxylic acid) and basic (protected amino) functional groups, making it amphoteric in nature .

Spectroscopic Properties

While specific spectroscopic data is limited in the provided sources, typical spectroscopic characteristics for this class of compounds would include:

  • UV absorption maxima influenced by the naphthalene chromophore

  • Characteristic IR bands for carboxylic acid (~1700 cm⁻¹), amide (~1650 cm⁻¹), and aromatic (~1600, ~1500 cm⁻¹) functionalities

  • Distinct ¹H-NMR signals for aromatic protons (7-8 ppm), alpha-CH (~4.5 ppm), and tert-butyl group (~1.4 ppm)

Applications and Uses

Peptide Synthesis

2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid serves as a valuable building block in peptide synthesis due to:

  • The Boc protection strategy allowing selective deprotection under acidic conditions

  • The naphthalene side chain contributing unique structural and pharmacophoric properties to peptides

  • The ability to introduce specific stereochemistry through selection of either the (R) or (S) enantiomer

This compound is particularly useful in the synthesis of peptides where enhanced hydrophobicity or specific aromatic interactions are desired.

Pharmaceutical Research

In pharmaceutical research and development, 2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid is utilized for:

  • Development of peptide-based drug candidates

  • Structure-activity relationship studies

  • Creation of enzyme inhibitors

  • Design of receptor ligands

The naphthalene moiety contributes to increased lipophilicity and potential for specific interactions with hydrophobic binding pockets in biological targets.

Enzymatic Substrate Development

The compound is employed as a substrate for various enzymes, allowing researchers to study enzymatic mechanisms and develop assays for enzyme activity .

Catalyst Ligand Development

2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid serves as a ligand in the development of catalysts for asymmetric transformations, taking advantage of its chiral nature and functional group arrangement .

Synthesis and Production

Classification SystemDesignationHazard Statement
GHSGHS07 (Warning)H315-H319-H335 (Causes skin irritation; causes serious eye irritation; may cause respiratory irritation)
EUXi (Irritant)R22, R24/25 (Harmful if swallowed; toxic in contact with skin and if swallowed)
German Water Hazard ClassWGK 3Severe hazard to waters

These classifications emphasize the need for appropriate safety measures during handling .

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